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acid ethyl ester

CAS No.: 65275-12-9

Cat. No.: B1359301 Get Quote

Ethyl 5-hydroxypyridine-2-carboxylate is a heterocyclic compound of significant interest in the

fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure is

deceptively simple, yet it houses a strategically arranged collection of functional groups that

offer multiple, distinct opportunities for chemical modification. The pyridine ring provides a

stable aromatic core, while the hydroxyl, ethyl ester, and ring nitrogen functionalities serve as

versatile handles for derivatization. This unique combination allows for the systematic

modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and

electronic character, making it an invaluable scaffold for building complex, biologically active

molecules and functional materials.[2]

This application note provides a detailed exploration of key derivatization strategies for ethyl 5-

hydroxypyridine-2-carboxylate. Moving beyond simple procedural lists, we will delve into the

mechanistic rationale behind each transformation, offering field-proven protocols and insights

to guide researchers in leveraging this powerful chemical intermediate.

Core Reactivity Analysis: A Multi-Functional
Platform
The synthetic utility of ethyl 5-hydroxypyridine-2-carboxylate stems from its three primary

reactive centers:
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The Phenolic Hydroxyl Group (C5-OH): This is often the most versatile site for derivatization.

Its acidic proton can be readily removed to form a nucleophilic phenoxide, opening pathways

for etherification. Furthermore, it can be converted into an excellent leaving group, such as a

triflate, enabling powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The Ethyl Ester Group (C2-COOEt): This group can be hydrolyzed to the corresponding

carboxylic acid, which can then be converted into a wide array of amides, other esters, or

used in decarboxylation reactions.[3]

The Pyridine Nitrogen (N1): As a heteroaromatic nitrogen, it possesses a lone pair of

electrons and can be alkylated to form pyridinium salts, thereby modulating the overall

electronics and solubility of the molecule.

The interplay of these functional groups, along with the potential for keto-enol tautomerism,

dictates the reaction conditions required for selective derivatization.[4]
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Caption: Key derivatization pathways for Ethyl 5-Hydroxypyridine-2-carboxylate.

Strategy 1: O-Alkylation of the Phenolic Hydroxyl
Group
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Etherification at the C5-hydroxyl position is a fundamental strategy for introducing alkyl or aryl

substituents, which can significantly alter the molecule's biological activity and pharmacokinetic

profile. The Williamson ether synthesis is the most common and reliable method employed for

this transformation.

Causality and Mechanistic Insight: The reaction proceeds via a two-step mechanism. First, a

base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more

nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide

(or other electrophile with a suitable leaving group) in a classic SN2 reaction to form the

desired ether. The choice of base and solvent is critical. A moderately strong base like

potassium carbonate (K₂CO₃) is often sufficient and helps avoid side reactions. Polar aprotic

solvents like dimethylformamide (DMF) or acetone are ideal as they solvate the cation of the

base, enhancing the nucleophilicity of the phenoxide anion, and do not interfere with the SN2

reaction.

Protocol 1: Synthesis of Ethyl 5-benzyloxypyridine-2-
carboxylate
Materials:

Ethyl 5-hydroxypyridine-2-carboxylate

Benzyl bromide

Potassium carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), anhydrous

Ethyl acetate

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or

argon), add ethyl 5-hydroxypyridine-2-carboxylate (1.0 eq).

Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous

potassium carbonate (1.5 eq). Stir the suspension vigorously for 15 minutes at room

temperature.

Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the suspension.

Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin

Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into

cold water. Extract the aqueous layer three times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure.

Final Product: Purify the resulting crude oil by column chromatography on silica gel (using a

hexane/ethyl acetate gradient) to yield the pure ethyl 5-benzyloxypyridine-2-carboxylate.

Alkylating
Agent

Base Solvent
Temperature
(°C)

Typical Yield
(%)

Ethyl Iodide K₂CO₃ Acetone Reflux 85-95

Benzyl Bromide K₂CO₃ DMF 65 90-98

Propargyl

Bromide
NaH THF 0 to RT 80-90

Methyl Tosylate Cs₂CO₃ Acetonitrile 50 88-96

Strategy 2: C-C Bond Formation via Suzuki-Miyaura
Cross-Coupling
For the synthesis of biaryl structures, which are prevalent in modern pharmaceuticals, the

Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[5] This strategy involves
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converting the hydroxyl group into a trifluoromethanesulfonate (triflate) ester. The triflate group

is an exceptional leaving group, making the pyridine ring susceptible to palladium-catalyzed

cross-coupling with organoboron reagents.

Causality and Mechanistic Insight: This is a two-part process.

Triflation: The hydroxyl group is reacted with triflic anhydride (Tf₂O) or a milder reagent like

N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a non-

nucleophilic base like pyridine or triethylamine. The base neutralizes the triflic acid

byproduct.

Suzuki-Miyaura Coupling: The resulting pyridyl triflate undergoes a catalytic cycle with a

palladium(0) complex.[6][7] The cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the triflate.

Transmetalation: In the presence of a base (e.g., K₃PO₄), the organic group from the

boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic partners on the palladium complex couple, forming

the new C-C bond and regenerating the Pd(0) catalyst.

Pd(0)L2

Ar-Pd(II)-X(L2)

 Oxidative
 Addition

(Ar-X)

Ar-Pd(II)-R(L2)

 Transmetalation
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Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 2a: Synthesis of Ethyl 5-
(trifluoromethanesulfonyloxy)picolinate
Materials:

Ethyl 5-hydroxypyridine-2-carboxylate

Trifluoromethanesulfonic anhydride (Tf₂O)

Pyridine or Triethylamine

Dichloromethane (DCM), anhydrous

Procedure:

Reaction Setup: Dissolve ethyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous DCM

in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

Base Addition: Add pyridine (2.0 eq) to the solution.

Reagent Addition: Add triflic anhydride (1.1 eq) dropwise over 15 minutes, ensuring the

internal temperature does not rise above 5 °C.

Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

Separate the layers and extract the aqueous phase with DCM.

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

The crude product is often pure enough for the next step but can be purified by flash

chromatography if necessary.

Protocol 2b: Suzuki-Miyaura Coupling with
Phenylboronic Acid
Materials:
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Ethyl 5-(trifluoromethanesulfonyloxy)picolinate

Phenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium phosphate (K₃PO₄), anhydrous

1,4-Dioxane, anhydrous

Procedure:

Reaction Setup: To a Schlenk flask, add the pyridyl triflate (1.0 eq), phenylboronic acid (1.5

eq), and anhydrous potassium phosphate (3.0 eq).

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).

Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add

anhydrous, degassed 1,4-dioxane via syringe.

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC

or LC-MS. The reaction is typically complete in 8-16 hours.

Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing

with ethyl acetate.

Purification: Concentrate the filtrate and purify the residue by column chromatography on

silica gel to yield the desired biaryl product.

Strategy 3: Derivatization of the Carboxylic Ester
Group
The ethyl ester at the C2 position provides a gateway to a vast number of derivatives, most

notably amides, which are a cornerstone of medicinal chemistry. This typically involves a two-

step sequence: hydrolysis of the ester to the carboxylic acid, followed by amide bond

formation.
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Causality and Mechanistic Insight:

Saponification (Hydrolysis): The ester is cleaved using a base like sodium hydroxide (NaOH)

in a water/alcohol mixture. The hydroxide ion attacks the electrophilic carbonyl carbon,

leading to the formation of a tetrahedral intermediate which then collapses to give the

carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate.

Amide Coupling: The resulting carboxylic acid is activated to make the carbonyl carbon more

electrophilic. This is achieved using a peptide coupling reagent (e.g., HATU, HOBt/EDC).

The activated acid then readily reacts with a primary or secondary amine to form the stable

amide bond.

Protocol 3a: Hydrolysis to 5-Hydroxypyridine-2-
carboxylic acid
Materials:

Ethyl 5-hydroxypyridine-2-carboxylate

Sodium hydroxide (NaOH)

Methanol or Ethanol

Water

Hydrochloric acid (HCl), 1M

Procedure:

Reaction Setup: Dissolve the ester (1.0 eq) in a mixture of methanol and water.

Reagent Addition: Add an aqueous solution of NaOH (2.0-3.0 eq).

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC

analysis shows complete consumption of the starting material.

Workup: Cool the solution in an ice bath and carefully acidify with 1M HCl until the pH is ~3-

4.
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Isolation: The carboxylic acid product will often precipitate out of the solution. Collect the

solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3b: Amide Coupling with Benzylamine
Materials:

5-Hydroxypyridine-2-carboxylic acid

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

Diisopropylethylamine (DIPEA)

Benzylamine

Dimethylformamide (DMF), anhydrous

Procedure:

Reaction Setup: In an inert atmosphere flask, dissolve the carboxylic acid (1.0 eq) in

anhydrous DMF.

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 20-30 minutes at

room temperature.

Amine Addition: Add benzylamine (1.1 eq) to the activated acid solution.

Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.

Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially

with water, dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer

over Na₂SO₄, filter, concentrate, and purify by column chromatography or recrystallization.

Conclusion
Ethyl 5-hydroxypyridine-2-carboxylate is a remarkably adaptable chemical scaffold. By

understanding the distinct reactivity of its functional groups, researchers can strategically select
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from a range of derivatization techniques—including O-alkylation, palladium-catalyzed cross-

coupling, and amide bond formation—to construct novel molecules with tailored properties. The

protocols and mechanistic insights provided herein serve as a robust foundation for scientists

and drug development professionals to unlock the full synthetic potential of this valuable

building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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